molecular formula C7H15ClN2O2S B6607584 N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride CAS No. 2839138-95-1

N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride

Cat. No.: B6607584
CAS No.: 2839138-95-1
M. Wt: 226.73 g/mol
InChI Key: FSADRMSXRQSFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-Aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride is a bicyclo[1.1.1]pentane derivative featuring a 3-amino substituent, an ethane sulfonamide group, and a hydrochloride counterion. The bicyclo[1.1.1]pentane core imparts structural rigidity and metabolic stability, making it valuable in medicinal chemistry for optimizing drug-like properties .

Properties

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-7-3-6(8,4-7)5-7;/h9H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSADRMSXRQSFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-aminobicyclo[1.1.1]pentane with ethane-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bicyclic structure provides rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Applications/Hazards Reference
Target Compound (Not reported in evidence) 3-Amino, ethane sulfonamide, hydrochloride ~228–230 (estimated) Hypothesized enzyme inhibition, drug design N/A
N-{3-Hydroxybicyclo[...]pentan-1-yl}acetamide (1628196-21-3) 3-Hydroxy, acetamide 141.17 Lab chemical manufacturing; acute toxicity (H302, H315)
(3-Aminobicyclo[...]pentan-1-yl)methanol hydrochloride (1980045-93-9) 3-Amino, methanol, hydrochloride ~165 (estimated) Intermediate in drug synthesis
Methyl 3-aminobicyclo[...]carboxylate hydrochloride (676371-65-6) 3-Amino, methyl carboxylate, hydrochloride ~175 (estimated) Building block for bioactive molecules
3-(Aminomethyl)bicyclo[...]pentan-1-ol hydrochloride (2227206-71-3) 3-Aminomethyl, hydroxyl, hydrochloride 149.62 Not specified; likely synthetic intermediate

Key Observations :

  • Sulfonamide vs. Hydroxyl/Acetamide: The target compound’s sulfonamide group increases molecular weight and acidity compared to hydroxyl or acetamide analogs.
  • Hydrochloride Salt: Shared with analogs like (3-Aminobicyclo[...]methanol hydrochloride, the hydrochloride salt enhances aqueous solubility, critical for bioavailability .
  • Rigidity and Stability : All compounds leverage the bicyclo[1.1.1]pentane core’s rigidity, which reduces conformational flexibility and improves metabolic stability compared to linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.